

# Spectroscopic Data for Forrestine: A Comprehensive Guide

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## Compound of Interest

Compound Name: *Forrestine*  
Cat. No.: *B15589334*

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Preliminary Note: As of late 2025, publicly accessible scientific literature and databases lack detailed experimental spectroscopic data (NMR, MS, IR) for the compound identified as Forrestine (Molecular Formula: C43H49NO18). While a compound with this name and formula is listed in select chemical databases, the primary research article describing its isolation, structure elucidation, and the corresponding raw spectroscopic data could not be retrieved.

This guide, therefore, serves as a template outlining the expected data presentation and experimental protocols for a comprehensive analysis of a novel natural product like Forrestine. The placeholders within this document are intended to be populated once the relevant primary data becomes available.

## Introduction

Forrestine is a complex natural product with the molecular formula C43H49NO18. The elucidation of its intricate three-dimensional structure relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document provides a detailed overview of the requisite spectroscopic data and the methodologies for their acquisition and interpretation, aimed at researchers, scientists, and professionals in drug development.

## Mass Spectrometry (MS) Data

Mass spectrometry is crucial for determining the molecular weight and elemental composition of Forrestine. High-resolution mass spectrometry (HRMS) provides the accurate mass, which is

used to confirm the molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for Forrestine

Ionization Mode	Adduct	Calculated m/z	Observed m/z
ESI+	[M+H] <sup>+</sup>	TBD	TBD
ESI+	[M+Na] <sup>+</sup>	TBD	TBD
ESI+	[M+K] <sup>+</sup>	TBD	TBD
ESI-	[M-H] <sup>-</sup>	TBD	TBD
ESI-	[M+Cl] <sup>-</sup>	TBD	TBD

TBD: To Be Determined upon availability of experimental data.

## Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., a Q-TOF, Orbitrap, or FT-ICR instrument) is used.

Sample Preparation: A dilute solution of Forrestine is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.

Ionization: Electrospray ionization (ESI) is a common and suitable method for a molecule of this nature. Both positive and negative ion modes are utilized to obtain comprehensive data.

Data Acquisition: The instrument is calibrated using a standard calibrant solution. Data is acquired over a mass range appropriate for the expected molecular weight of Forrestine (e.g., m/z 100-1500).

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of Forrestine. A suite of 1D and 2D NMR experiments is required to assign all proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) signals and to establish connectivity within the molecule.

Table 2:  $^1\text{H}$  NMR Data for Forrestine (Solvent: TBD, Frequency: TBD MHz)

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
TBD	TBD	TBD	TBD
...	...	...	...

TBD: To Be Determined upon availability of experimental data.

Table 3:  $^{13}\text{C}$  NMR Data for Forrestine (Solvent: TBD, Frequency: TBD MHz)

Position	Chemical Shift ( $\delta$ , ppm)
TBD	TBD
...	...

TBD: To Be Determined upon availability of experimental data.

## Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, given the complexity of the molecule.

Sample Preparation: A sample of purified Forrestine (typically 1-5 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{CD}_3\text{OD}$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is highly soluble and stable.

Data Acquisition:

- $^1\text{H}$  NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.
- $^{13}\text{C}$  NMR: A proton-decoupled experiment (e.g., PENDANT or DEPT) is used to obtain the carbon spectrum and to determine the multiplicity of each carbon signal ( $\text{CH}$ ,  $\text{CH}_2$ ,  $\text{CH}_3$ ).

- 2D NMR: A series of 2D experiments are essential for structure elucidation:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons.
  - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Caption: General workflow for the isolation and structure elucidation of a natural product like Forrestine.

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the presence of specific functional groups in Forrestine.

Table 4: Infrared (IR) Absorption Data for Forrestine

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
TBD	TBD	TBD
...	...	...

TBD: To Be Determined upon availability of experimental data.

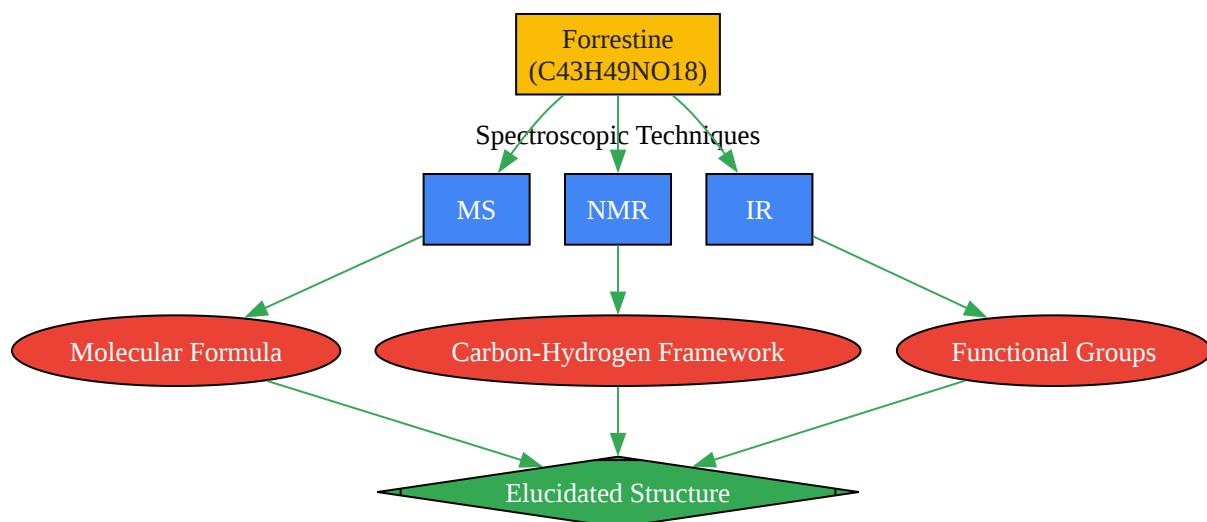
## Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Sample Preparation: The sample can be prepared in several ways:

- Thin Film: A small amount of the purified compound is dissolved in a volatile solvent (e.g., chloroform, methanol), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
- KBr Pellet: A small amount of the compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin pellet.
- ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.

**Data Acquisition:** A background spectrum is recorded first, followed by the spectrum of the sample. The data is typically collected over the range of 4000 to 400  $\text{cm}^{-1}$ .



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**Caption:** Logical relationship between spectroscopic techniques and the derived structural information for Forrestine.

## Conclusion

The comprehensive spectroscopic analysis of Forrestine, employing high-resolution mass spectrometry, a suite of NMR experiments, and infrared spectroscopy, is essential for its unambiguous structure determination. The data and protocols outlined in this guide provide a framework for the characterization of this complex natural product. The availability of the primary experimental data will be crucial for the scientific community to fully understand the chemical nature of Forrestine and to explore its potential applications.

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